5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
Description
5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a dimethylamine group at position 3. Its molecular formula is C₈H₁₄ClN₃O₂, with a molar mass of 219.67 g/mol . This compound is listed in commercial catalogs (e.g., ChemBK, ECHEMI) but lacks detailed pharmacological data in the provided evidence .
Properties
IUPAC Name |
5-(azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-11(2)7-9-6(12-10-7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYMLSRTCUHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine; hydrochloride is a heterocyclic compound that has attracted attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 168.20 g/mol
- CAS Number : 1600990-82-6
This compound features an azetidine ring and an oxadiazole moiety, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related azetidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that azetidine derivatives can induce apoptosis and inhibit proliferation in cancer cell lines, including breast and prostate cancer cells. For example, compounds similar to 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine have shown significant cytotoxic effects against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .
Neuroprotective Effects
The inhibition of c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases, has been explored with compounds related to this structure. JNK3 inhibitors have shown promise in protecting against neuronal cell death in models of neurodegeneration . This suggests that 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine could be a candidate for further neuroprotective studies.
The biological activity of 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical pathways such as apoptosis and inflammation.
- Receptor Modulation : It may act on various receptors that regulate cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 360 nM | |
| Anticancer | MCF-7 (Breast Cancer) | 13 nM | |
| Neuroprotective | SHSY5Y (Neuronal Cell Line) | 40 nM |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of azetidine derivatives, compounds similar to 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amines were tested against various cancer cell lines. The results indicated significant inhibition of cell viability at low concentrations, demonstrating the potential for these compounds in cancer therapeutics .
Scientific Research Applications
Applications in Scientific Research
1. Medicinal Chemistry:
- Anticancer Activity: Research has indicated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the azetidine ring may enhance the selectivity and potency of these compounds against tumor cells .
- Antimicrobial Properties: Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. The unique structure of 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride suggests it may possess similar properties, making it a candidate for developing new antibiotics .
2. Drug Development:
- The compound's ability to interact with biological targets such as enzymes or receptors positions it as a promising lead in drug discovery programs. Its structural features can be modified to optimize activity and reduce toxicity .
3. Synthetic Chemistry:
- The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and pressure. Analytical techniques like NMR spectroscopy and mass spectrometry are crucial for confirming the structure at each synthesis step.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparison
The following table summarizes key structural features, molecular properties, and biological activities of the target compound and its analogs:
Key Findings from Comparative Analysis
Azetidine vs. Tetrahydrofuran Substituents
The target compound’s azetidine ring (four-membered) contrasts with the tetrahydrofuran (THF) substituent in compound 28 (five-membered). THF’s oxygen atom may improve solubility but reduce steric hindrance compared to azetidine’s nitrogen .
Aromatic vs. Aliphatic Substituents
- Thiophene (): The aromatic thiophene group in 5-(thiophen-2-yl)-1,2,4-oxadiazol-3-amine enables π-π stacking interactions, which are absent in the aliphatic azetidine of the target compound. This difference may influence membrane permeability or target binding .
- 2,4-Dichlorophenyl (): Bulky, electron-withdrawing chlorine atoms in this substituent correlate with anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer). The target’s azetidine lacks such electronegative groups, suggesting divergent pharmacological profiles .
Salt Forms and Solubility
- The hydrochloride salt in the target compound and CGS 4270 () enhances aqueous solubility compared to free bases or trifluoroacetate salts (e.g., compound in ). This property is critical for bioavailability in drug development .
Q & A
Q. What are the common synthetic routes for 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile derivative with hydroxylamine, followed by dimethylamine substitution at position 3.
- Step 2 : Introduction of the azetidine moiety through nucleophilic substitution or coupling reactions, as seen in analogous azetidine-containing compounds .
- Characterization : Intermediates are validated using -/-NMR (to confirm substituent positions) and LC-MS (to verify molecular weight). Recrystallization from methanol or ethanol is often employed for purification, as demonstrated in thiadiazole syntheses .
Q. How is the compound structurally characterized to confirm its crystalline form and purity?
- Methodological Answer :
- X-ray crystallography is critical for resolving the 3D structure, particularly to confirm the azetidine ring conformation and hydrochloride counterion placement. For example, similar azetidine derivatives show intermolecular hydrogen bonds (e.g., N–H⋯Cl) stabilizing the crystal lattice .
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>98% by area normalization), as reported for structurally related sulfonamide-azetidine compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, triazole syntheses achieved 20% yield increases by optimizing POCl stoichiometry .
- Byproduct Analysis : Employ LC-MS/MS to identify side products (e.g., dimerization or hydrolysis derivatives). Adjust protecting groups (e.g., Boc for azetidine amines) to suppress unwanted reactions .
Q. What computational strategies predict the compound’s biological activity, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like PFOR enzymes, which are inhibited by analogous oxadiazole derivatives. The oxadiazole ring’s electron-deficient nature may favor binding to catalytic cysteine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Compare results with experimental IC values from enzyme inhibition assays (e.g., NADH oxidation assays) .
Q. How can contradictory data in biological assays (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a wide concentration range (1 nM–100 µM) to identify biphasic effects. For example, thiadiazoles show antioxidant activity at low doses but pro-oxidant effects at high doses due to redox cycling .
- Mechanistic Probes : Use ROS-sensitive dyes (e.g., DCFH-DA) and enzyme inhibitors (e.g., catalase) to isolate pathways. Contrast results with structurally similar oxadiazoles lacking the azetidine group .
Methodological Design Considerations
Q. What experimental designs are robust for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- pH-Dependent Solubility : Use shake-flask method with buffers (pH 1.2–7.4) to simulate gastrointestinal stability. Azetidine’s basicity (pKa ~9) may reduce solubility at physiological pH, requiring salt forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
